molecular formula C6H12FN B3224812 3-Fluoroazepane CAS No. 1240528-02-2

3-Fluoroazepane

Cat. No.: B3224812
CAS No.: 1240528-02-2
M. Wt: 117.16
InChI Key: KXEWKVSEVOAHDZ-UHFFFAOYSA-N
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Description

3-Fluoroazepane is a fluorinated heterocyclic compound with the molecular formula C6H12FN It is a seven-membered ring structure containing a nitrogen atom and a fluorine substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepane typically involves the fluorination of azepane derivatives. One common method is the deoxyfluorination of azepane using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of a hydroxyl group with a fluorine atom under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluorinating agents like DAST in a controlled environment allows for efficient large-scale synthesis. Additionally, the process may include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazepane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoroazepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroazepane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to desired biological effects. The exact pathways and targets depend on the specific application and derivative of this compound being studied .

Comparison with Similar Compounds

    Azepane: The non-fluorinated parent compound.

    3-Chloroazepane: A similar compound with a chlorine substituent instead of fluorine.

    3-Bromoazepane: A bromine-substituted analog.

Comparison: 3-Fluoroazepane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity compared to its chloro and bromo counterparts. This makes this compound particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

3-fluoroazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWKVSEVOAHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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